4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2OS/c1-6-8-4-7(13)2-3-10(8)16-11(6)9-5-17-12(14)15-9/h2-5H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDNGFUTVZMMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine typically involves the nucleophilic addition reaction of a benzofuran derivative with a thiazole precursor. One common method includes the reaction of 5-fluoro-3-methylbenzofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization to form the thiazole ring. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The benzofuran moiety in the target compound contrasts with common substituents in similar molecules:
- 4-(4-Bromophenyl)thiazol-2-amine (): Bromine increases molecular weight and polarizability, affecting solubility and reactivity.
- Electron-donating groups (EDGs) :
Table 1: Key Structural and Physical Properties of Analogous Compounds
Biological Activity
4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine is a thiazole derivative characterized by its unique structural components, including a benzofuran moiety. This compound has garnered attention due to its diverse biological activities, which are essential in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
- IUPAC Name : 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
- Molecular Formula : C₁₂H₉FN₂OS
- Molecular Weight : 248.28 g/mol
The presence of both thiazole and benzofuran rings contributes to the compound's potential biological activity, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:
- Antimicrobial Activity : The compound may inhibit specific microbial enzymes, resulting in bactericidal or bacteriostatic effects.
- Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
-
Antimicrobial Studies :
- A study demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against various strains, with minimal inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
-
Anticancer Activity :
- In vitro studies have shown that compounds containing thiazole and benzofuran structures can inhibit the growth of breast cancer cell lines, suggesting a potential role as anticancer agents .
- The compound may induce apoptosis through activation of caspase pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies highlight the biological efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Showed significant activity against Gram-positive bacteria with MIC values comparable to standard antibiotics. |
| Study B | Anticancer potential | Induced apoptosis in MCF-7 breast cancer cells, demonstrating a dose-dependent response. |
| Study C | Anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions. |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other thiazole-containing compounds:
| Compound | Type | Biological Activity |
|---|---|---|
| Sulfathiazole | Antimicrobial | Effective against bacterial infections |
| Ritonavir | Antiviral | Used in HIV treatment |
| Abafungin | Antifungal | Active against fungal pathogens |
The combination of the benzofuran and thiazole structures in this compound enhances its potential therapeutic applications compared to these similar compounds.
Q & A
Q. What are the established synthetic pathways for 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine, and what reaction conditions optimize yield and purity?
- Methodological Answer: The synthesis typically involves cyclization of 5-fluoro-3-methylbenzofuran-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by treatment with cyclizing agents like bromine or iodine under reflux conditions. For example, using dimethylformamide (DMF) as a solvent at 90–95°C for 4 hours improves reaction efficiency. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity . Optimization of molar ratios (e.g., 1:1 stoichiometry for aldehyde and thiosemicarbazide) and catalyst selection (e.g., NaH in THF for alkylation steps) further enhances yields .
Q. Which spectroscopic and crystallographic techniques are employed for structural elucidation and purity assessment?
- Methodological Answer: Structural confirmation relies on and NMR to verify substituent positions and aromatic proton environments. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography resolves the 3D arrangement of the benzofuran-thiazole core, as demonstrated in studies of analogous thiadiazole derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% theoretical values) .
Advanced Research Questions
Q. What in vitro methodologies assess the compound’s biological activity, and how are IC50_{50}50 values determined for enzyme inhibition studies?
- Methodological Answer: Enzyme inhibition assays (e.g., α-glucosidase or β-glucosidase) involve incubating the compound with enzyme substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) at 37°C. Reaction progress is monitored spectrophotometrically at 405 nm. IC values are calculated using non-linear regression of dose-response curves (GraphPad Prism®) . Radioligand binding assays (e.g., for HDAC3) utilize tritiated ligands and scintillation counting to quantify displacement efficacy, with values derived via Cheng-Prusoff equations .
Q. How do fluorination and methyl substitution on the benzofuran ring influence target binding affinity and pharmacokinetic properties?
- Methodological Answer: Fluorination enhances lipophilicity (logP increases by ~0.5 units per fluorine) and metabolic stability, as shown in fluorinated thiazole analogs . Methyl groups at the 3-position of benzofuran improve steric complementarity with hydrophobic enzyme pockets (e.g., HDAC3), increasing binding affinity by 2–3-fold compared to non-methylated analogs. Comparative molecular field analysis (CoMFA) and docking studies (AutoDock Vina®) validate these effects .
Q. What computational strategies predict the compound’s interaction with biological targets, and how are binding modes validated experimentally?
- Methodological Answer: Molecular docking (e.g., Schrödinger Glide®) simulates ligand-receptor interactions using HDAC3 crystal structures (PDB: 4A69). Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties influencing binding (e.g., electrostatic potential maps). Experimental validation includes site-directed mutagenesis of key residues (e.g., His134 in HDAC3) and surface plasmon resonance (SPR) to measure binding kinetics (, ) .
Q. How can researchers resolve discrepancies in reported biological activity data across different studies?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Standardization using guidelines (e.g., NIH Assay Guidance Manual) and cross-validation with orthogonal methods (e.g., SPR vs. fluorescence polarization) mitigate inconsistencies. Structural analogs (e.g., 5-(4-fluorophenyl)thiazol-2-amine) serve as internal controls to isolate substituent-specific effects. Meta-analyses of IC values across studies (e.g., using RevMan®) identify outliers due to pharmacokinetic factors (e.g., plasma protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
